molecular formula C18H22N2O4 B4259663 N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B4259663
M. Wt: 330.4 g/mol
InChI Key: KXMIHGSBXFJARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CXCR2 antagonist, is a chemical compound that has gained popularity in the scientific community due to its potential therapeutic applications. CXCR2 is a chemokine receptor that is expressed on the surface of various immune cells and is involved in the recruitment of neutrophils to sites of inflammation. CXCR2 antagonists have been shown to have anti-inflammatory properties and are being investigated for their potential use in the treatment of various inflammatory diseases.

Mechanism of Action

N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide acts as a competitive antagonist of N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide. It binds to the receptor and prevents the binding of its natural ligands, such as interleukin-8 (IL-8), which is a potent neutrophil chemoattractant. By blocking the recruitment of neutrophils to sites of inflammation, N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists reduce inflammation and tissue damage.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists have been shown to have anti-inflammatory properties in various animal models of inflammation. They reduce neutrophil recruitment to sites of inflammation, thereby reducing inflammation and tissue damage. They have also been shown to reduce airway hyperresponsiveness in animal models of asthma.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists in lab experiments is their specificity for N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide. They do not bind to other chemokine receptors, thereby reducing the potential for off-target effects. However, one limitation is that N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists may not be effective in all inflammatory diseases. The effectiveness of N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists may also be influenced by factors such as the stage of the disease and the severity of inflammation.

Future Directions

There are several future directions for the research on N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists. One direction is the development of more potent and selective N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists with improved pharmacokinetic properties. Another direction is the investigation of the potential use of N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists in other inflammatory diseases such as inflammatory bowel disease and psoriasis. The role of N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide in cancer progression is also an area of active research, and N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists may have potential as anti-cancer agents. Finally, the use of N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists in combination with other anti-inflammatory agents may be a promising approach for the treatment of inflammatory diseases.

Scientific Research Applications

N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonists have been extensively studied for their potential therapeutic applications in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. They have been shown to reduce neutrophil recruitment to sites of inflammation, thereby reducing inflammation and tissue damage.

properties

IUPAC Name

N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-14-8-5-9-15(10-14)23-12-17-20-16(11-24-17)18(21)19-13-6-3-2-4-7-13/h5,8-11,13H,2-4,6-7,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMIHGSBXFJARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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